molecular formula C22H18FN5O2 B2537954 N-(2-fluorobenzyl)-1-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251672-20-4

N-(2-fluorobenzyl)-1-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2537954
CAS RN: 1251672-20-4
M. Wt: 403.417
InChI Key: CZEZOJLFYHMHSY-UHFFFAOYSA-N
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Description

The compound , N-(2-fluorobenzyl)-1-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide, is a complex molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains several functional groups, including a triazole ring, a fluorobenzyl moiety, and a methoxyphenyl group. These features suggest potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related triazole compounds has been reported in the literature. For instance, a regioselective synthesis of a heterocyclic amide with a 2-fluorophenyl group and a triazole ring was developed using N-acylation and a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Another related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized via an acid-catalyzed reaction with an excellent yield of 88% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of a triazole carbohydrazide was elucidated using infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular conformation and the arrangement of atoms within the compound, which are crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions. The reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds has been shown to yield (pyridin-2-yl)-1H-1,2,3-triazoles . This suggests that the triazole ring in the compound of interest may also be reactive towards nucleophiles or electrophiles, depending on the reaction conditions. The presence of a fluorobenzyl group could further influence the reactivity pattern due to the electron-withdrawing nature of the fluorine atom.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(2-fluorobenzyl)-1-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide are not provided, we can infer from related compounds that such properties would be influenced by the molecular structure. The intermolecular interactions and energy frameworks of similar compounds have been analyzed through crystallographic studies . These studies can reveal how different molecular conformations affect the compound's stability, solubility, and potential interactions with biological targets.

Scientific Research Applications

Synthesis and Structural Characterization

Research in medicinal chemistry often focuses on the synthesis and structural characterization of novel compounds for potential therapeutic applications. For example, studies on the synthesis of heterocyclic compounds like triazoles and their derivatives have been conducted to explore their biological profiles, including enzymatic inhibition activities. These activities are crucial for the development of treatments for diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Biological Activities

The biological activities of triazole derivatives and related compounds have been extensively studied. This includes their potential as enzyme inhibitors, which could have implications for treating various diseases. For example, studies have demonstrated the synthesis of triazole derivatives with moderate enzyme inhibition potential, suggesting their utility in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018). Additionally, the development of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a PET radiotracer, highlights the role of such molecules in studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Antimicrobial and Anticancer Properties

Compounds structurally similar to the one have been evaluated for their antimicrobial and anticancer properties. For instance, derivatives of 2-(6-methoxy-2-naphthyl)propionamide have shown significant antibacterial and antifungal activities, potentially offering new avenues for the development of antimicrobial agents (Helal et al., 2013). Similarly, substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated against various cancer cell lines, revealing promising cytotoxic agents for cancer treatment (Aliabadi et al., 2010).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-30-19-9-5-4-8-18(19)28-21(15-10-12-24-13-11-15)20(26-27-28)22(29)25-14-16-6-2-3-7-17(16)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZOJLFYHMHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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